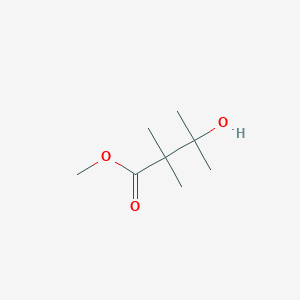

Methyl 3-hydroxy-2,2,3-trimethylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-hydroxy-2,2,3-trimethylbutanoate is a branched ester characterized by a hydroxyl group and three methyl substituents on the butanoate backbone. Its molecular formula is C₈H₁₆O₃ (derived by analogy to Ethyl 3-hydroxy-2,2,3-trimethylbutanoate, C₉H₁₈O₃ , with substitution of the ethyl ester group for methyl). The compound’s structure includes:

- A methyl ester group (COOCH₃).

- Two methyl groups at position 2 (C2) of the butanoate chain.

- A hydroxyl group and a methyl group at position 3 (C3).

This unique substitution pattern confers distinct physicochemical properties, such as increased hydrophobicity due to branching and moderate polarity from the hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-2,2,3-trimethylbutanoate can be synthesized through esterification of 3-hydroxy-2,2,3-trimethylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The acid and methanol are fed into a reactor containing an acid catalyst, and the reaction mixture is heated to maintain the reflux. The ester product is then separated from the reaction mixture by distillation.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group or the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or alcohols.

Scientific Research Applications

Methyl 3-hydroxy-2,2,3-trimethylbutanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-2,2,3-trimethylbutanoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions, which can modulate the activity of biological molecules. The pathways involved include ester hydrolysis, oxidation-reduction reactions, and nucleophilic substitution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-hydroxy-2,2,3-trimethylbutanoate (CAS 62817-86-1)

- Molecular Formula : C₉H₁₈O₃

- Key Differences :

- Ester Group : Ethyl vs. methyl, leading to a higher molecular weight (174.24 g/mol vs. ~160.17 g/mol for the methyl analog).

- Physical Properties : Ethyl esters typically exhibit higher boiling points and slightly lower water solubility compared to methyl esters due to increased van der Waals interactions.

- Synthetic Applications : Ethyl esters are often preferred in industrial processes for their stability under acidic conditions .

Methyl 3-hydroxy-2-methylbutanoate (CAS 17417-00-4)

- Molecular Formula : C₆H₁₂O₃

- Key Differences :

- Substituents : Lacks two methyl groups at C2 and one methyl at C3.

- Physicochemical Impact : Reduced branching lowers molecular weight (132.16 g/mol) and increases volatility.

- Hydrogen Bonding : The single hydroxyl group enhances water solubility compared to the more hydrophobic, multi-methylated target compound .

Methyl 3-amino-2,2,3-trimethylbutanoate Hydrochloride

- Molecular Formula: C₈H₁₇NO₃·HCl (derived from ).

- Key Differences: Functional Group: Amino (-NH₂) replaces hydroxyl (-OH), increasing polarity and enabling salt formation (e.g., hydrochloride). Synthetic Route: Produced via reaction of 3,3,4,4-tetramethylazetidine-2-one with methanol under acidic conditions (61% yield for the hydrochloride salt) . Applications: Amino derivatives are often intermediates in pharmaceutical synthesis, whereas hydroxylated esters may serve as antioxidants or flavorants .

β-Hydroxy-β-aryl Propanoic Acids (e.g., 3-hydroxy-2,2-dimethyl-3-(4-diphenyl)butanoic acid)

- Structural Comparison : Replace the ester group with a carboxylic acid and introduce aryl substituents.

- Biological Relevance : These compounds exhibit anti-inflammatory activity via COX-2 inhibition, highlighting the impact of aryl groups on bioactivity .

- Physicochemical Differences : Carboxylic acids have higher water solubility but lower lipid solubility compared to esters, affecting bioavailability .

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C, estimated) | Water Solubility |

|---|---|---|---|---|---|

| Methyl 3-hydroxy-2,2,3-trimethylbutanoate | C₈H₁₆O₃ | 160.17 | Ester, hydroxyl | ~200 | Low |

| Ethyl 3-hydroxy-2,2,3-trimethylbutanoate | C₉H₁₈O₃ | 174.24 | Ester, hydroxyl | ~210 | Very Low |

| Methyl 3-hydroxy-2-methylbutanoate | C₆H₁₂O₃ | 132.16 | Ester, hydroxyl | ~180 | Moderate |

| Methyl 3-amino-2,2,3-trimethylbutanoate HCl | C₈H₁₇NO₃·HCl | 195.68 | Ester, amino | N/A | High (salt form) |

Biological Activity

Methyl 3-hydroxy-2,2,3-trimethylbutanoate is a compound with notable biological activities that have garnered attention in various fields of research. This article explores its biological properties, potential applications, and relevant case studies based on diverse sources.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₄O₃ and features a branched structure characterized by a hydroxyl group (-OH) attached to a carbon atom that is also bonded to three methyl groups. This unique configuration contributes to its distinct chemical behavior and biological interactions.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes, particularly carboxypeptidases. The branched structure influences its interaction with enzyme active sites due to steric effects. Such interactions can alter binding affinity and enzymatic activity, which is critical for understanding its metabolic implications.

Antioxidant Properties

The compound has demonstrated significant antioxidant activity in various assays. For instance, studies have shown that it can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems. The hydrogen peroxide scavenging activity of this compound ranges from 31.05% to 81.66%, indicating its potential as a protective agent against oxidative damage .

Case Studies

Several studies have highlighted the biological relevance of this compound:

- Inhibition of Carboxypeptidases : A study focused on the structural modifications of this compound and their effects on enzyme inhibition revealed that variations in its structure could lead to significant differences in how effectively it inhibits carboxypeptidase A. This underscores the importance of steric configurations in enzyme-ligand interactions.

- Antioxidant Activity Assessment : In vitro assays assessed the antioxidant capacity of this compound using DPPH and hydrogen peroxide scavenging methods. The results indicated a strong potential for this compound to reduce intracellular reactive oxygen species (ROS), which may have implications for therapeutic applications in oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Hydroxy-2-methylbutanoic acid | Contains one hydroxyl group | Less branched; simpler structure |

| 3-Hydroxy-2-methylbutanoic acid | Hydroxyl group on a different carbon | Different stereochemistry; less steric hindrance |

| 4-Hydroxy-4-methylpentanoic acid | Hydroxyl group on a quaternary carbon | More complex branching; different reactivity |

The highly branched structure of this compound significantly influences its chemical reactivity and biological interactions compared to these similar compounds.

Properties

Molecular Formula |

C8H16O3 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

methyl 3-hydroxy-2,2,3-trimethylbutanoate |

InChI |

InChI=1S/C8H16O3/c1-7(2,6(9)11-5)8(3,4)10/h10H,1-5H3 |

InChI Key |

CFSJCAFTHIBDFG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)OC)C(C)(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.